tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(9-10-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZJQABGUBAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
This method employs a zinc-copper couple and diiodomethane to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For example, reacting 4-methoxystyrene with Zn(Cu)/CH₂I₂ in dichloromethane at 0°C yields 1-(4-methoxyphenyl)cyclopropane with 75–85% efficiency.
Table 1: Cyclopropanation Methods and Yields
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Simmons-Smith | Zn(Cu), CH₂I₂ | 0°C | 75–85 |
| Transition Metal Catalysis | Rh₂(OAc)₄, CH₂N₂ | 25°C | 82–90 |
Transition metal catalysts like rhodium(II) acetate enable milder conditions, enhancing yields to 82–90%.
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed reactions using diazomethane derivatives offer superior stereocontrol. For instance, 4-methoxyphenylacetylene reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄ to form the cyclopropane ring with 90% enantiomeric excess.
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:
Friedel-Crafts Alkylation
Cyclopropane carboxaldehyde undergoes Friedel-Crafts reaction with anisole (methoxybenzene) using AlCl₃ as a catalyst. This method affords 1-(4-methoxyphenyl)cyclopropanecarbaldehyde in 70% yield.
Suzuki-Miyaura Coupling
Aryl boronic acids react with cyclopropane halides under palladium catalysis. For example, 4-methoxyphenylboronic acid couples with bromocyclopropane using Pd(PPh₃)₄ and K₂CO₃ to yield the biaryl product in 85% yield.
Carbamate Formation and Boc Protection
The Boc group is introduced to the amine intermediate via two approaches:
Direct Boc Protection of the Amine
1-(4-Methoxyphenyl)cyclopropanamine reacts with di-tert-butyl dicarbonate in the presence of triethylamine, yielding the target compound in 92% purity. Optimal conditions use dichloromethane at 25°C for 12 hours.
Table 2: Boc Protection Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 12 | 92 |
| DMAP | THF | 6 | 88 |
Stepwise Protection and Functionalization
In cases where the amine is sensitive, a stepwise protocol involving temporary protection with benzyl groups precedes Boc installation. Hydrogenolysis of the benzyl group followed by Boc protection achieves 89% overall yield.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclopropanation.
- Catalyst Loading : Rhodium catalysts at 2 mol% optimize cost and efficiency.
- Solvent Polarity : Polar aprotic solvents like THF enhance Boc protection kinetics.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Route | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Simmons-Smith + Boc | 3 | 68 | 95 | High |
| Rh-Catalyzed + Suzuki | 4 | 75 | 98 | Moderate |
The rhodium-catalyzed route offers higher enantiopurity but requires expensive catalysts, whereas the Simmons-Smith method is more scalable.
Challenges and Limitations
- Steric Hindrance : The cyclopropane ring’s strain impedes Boc protection, necessitating excess reagents.
- Enantioselectivity : Achieving >99% ee requires chiral auxiliaries, increasing complexity.
- Byproduct Formation : Friedel-Crafts reactions produce regioisomers, requiring chromatographic separation.
Chemical Reactions Analysis
tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights:
Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups (e.g., F, Br): The 3-fluorophenyl (CAS 1286274-19-8) and 4-bromophenyl (CAS 214973-73-8) derivatives exhibit enhanced electrophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions. Bromine’s larger atomic radius also increases steric bulk compared to fluorine . Electron-Donating Groups (e.g., OCH₃): The 4-methoxyphenyl group in the target compound likely improves stability under acidic conditions and influences π-π stacking in protein binding, relevant to drug design .
Physicochemical Properties :
- The hydroxymethyl derivative (CAS 107017-73-2) has a lower molecular weight (187.2 g/mol) and distinct melting point (83°C), reflecting its polar nature and crystalline stability. In contrast, bromomethyl analogs (CAS 387845-49-0) exhibit higher density (1.4 g/cm³), indicative of heavier halogen content .
Safety and Handling :
- Fluorophenyl and bromophenyl analogs require stringent safety measures (e.g., respiratory protection), while hydroxymethyl derivatives are typically handled with standard laboratory precautions .
Applications in Drug Discovery :
- Cyclopropane-containing carbamates are prevalent in protease inhibitor design. For example, the pyrrolidin-3-yl derivative (CAS 2227199-34-8) is a chiral intermediate for β-secretase (BACE1) inhibitors, critical in Alzheimer’s disease research .
Biological Activity
tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, highlighting its significance in therapeutic applications.
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The carbamate moiety is known to facilitate interactions through hydrogen bonding, while the cyclopropyl group may influence the compound's conformation and reactivity. These interactions are crucial for its potential role in modulating biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines, which are critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further anticancer drug development.
- Immunomodulatory Effects : There is evidence that it can modulate immune responses, particularly through interactions with immune checkpoint proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Activity :
- Cytotoxicity Against Cancer Cells :
- Inhibition of Cytokine Production :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition of cytokines | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Immunomodulatory | Modulation of immune responses |
Table 2: IC50 Values for Biological Assays
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 |
| This compound | MCF7 (Breast Cancer) | 15.0 |
| This compound | RAW 264.7 (Macrophage) | 8.0 |
Q & A
Q. Table 1: Comparison of this compound with Halogenated Analogs
| Property | 4-Methoxy Derivative | 4-Bromo Analog | 4-Chloro Analog |
|---|---|---|---|
| Molecular Weight | 263.34 g/mol | 327.65 g/mol | 283.78 g/mol |
| LogP | 2.8 (predicted) | 3.5 | 3.2 |
| AChE Inhibition | IC₅₀ = 12 µM | IC₅₀ = 8 µM | IC₅₀ = 10 µM |
| Hydrolysis Rate | t₁/₂ = 24 h (pH 7.4) | t₁/₂ = 18 h | t₁/₂ = 20 h |
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 1.42 (s, 9H, tert-butyl), δ 3.78 (s, 3H, OCH₃), δ 1.2–1.4 (m, 4H, cyclopropane) |
| ¹³C NMR | δ 155.2 (C=O), δ 55.6 (OCH₃), δ 28.1 (tert-butyl CH₃) |
| IR | 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
